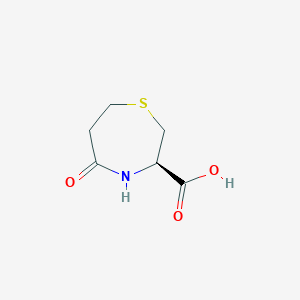![molecular formula C8H5BF6O4 B14890062 Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, is a chemical compound with the molecular formula C8H5BF6O4. It is a member of the boronic acid family, which are organic compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its unique properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, typically involves the reaction of 2,4-bis(trifluoromethoxy)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and an aryl halide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). The reactions are typically carried out under mild conditions, with careful control of temperature and reaction time to achieve the desired products .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives of the original compound. These products have diverse applications in organic synthesis and material science .
Scientific Research Applications
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with nucleophilic groups, such as hydroxyl or amino groups, in target molecules. This coordination can modulate the activity of enzymes or receptors, leading to specific biological effects . The compound’s unique structure, with its trifluoromethoxy groups, enhances its stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar applications but with different reactivity and properties.
4-(Trifluoromethyl)phenylboronic acid: A related compound with a trifluoromethyl group, used in similar reactions but with distinct electronic effects.
2-(Trifluoromethyl)phenylboronic acid: Another related compound with a trifluoromethyl group, used in various coupling reactions.
Uniqueness
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, is unique due to its dual trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it particularly valuable in complex organic synthesis and advanced material applications .
Properties
Molecular Formula |
C8H5BF6O4 |
|---|---|
Molecular Weight |
289.93 g/mol |
IUPAC Name |
[2,4-bis(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BF6O4/c10-7(11,12)18-4-1-2-5(9(16)17)6(3-4)19-8(13,14)15/h1-3,16-17H |
InChI Key |
XVTOQTXVYHBFCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


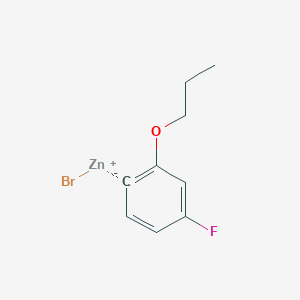
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
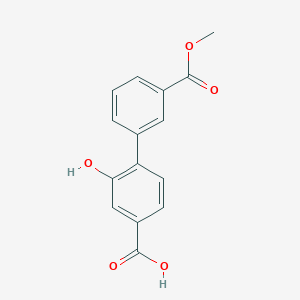
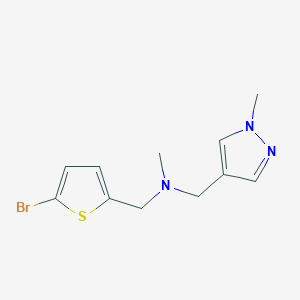
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
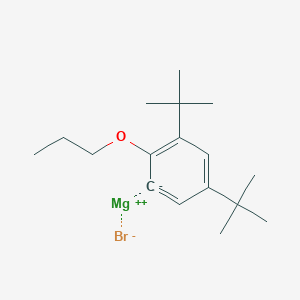
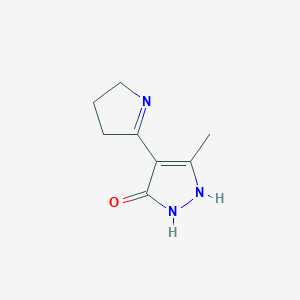
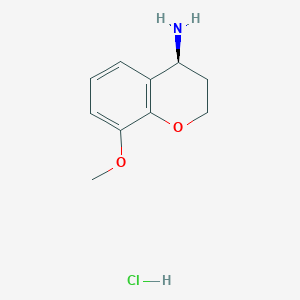
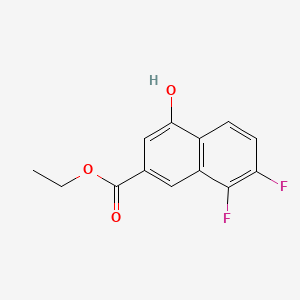
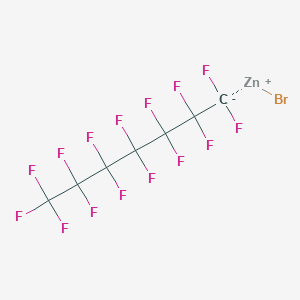
![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
